molecular formula C8H11NO B099695 2(1H)-Pyridone, 1-ethyl-6-methyl- CAS No. 19038-36-9

2(1H)-Pyridone, 1-ethyl-6-methyl-

Cat. No. B099695
CAS RN: 19038-36-9
M. Wt: 137.18 g/mol
InChI Key: XVWYRVKVLNYXFA-UHFFFAOYSA-N
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Description

2(1H)-Pyridone, 1-ethyl-6-methyl- is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine, a heterocyclic organic compound, and has a molecular formula of C8H11NO. In

Mechanism Of Action

The mechanism of action of 2(1H)-Pyridone, 1-ethyl-6-methyl- is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including protein kinases and phosphodiesterases. It has also been reported to exhibit anti-inflammatory and antioxidant properties.

Biochemical And Physiological Effects

Studies have shown that 2(1H)-Pyridone, 1-ethyl-6-methyl- can have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been reported to exhibit neuroprotective effects and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2(1H)-Pyridone, 1-ethyl-6-methyl- in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 2(1H)-Pyridone, 1-ethyl-6-methyl-. One potential direction is the development of new drugs based on this compound. Another direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2(1H)-Pyridone, 1-ethyl-6-methyl- is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2(1H)-Pyridone, 1-ethyl-6-methyl- have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.

Synthesis Methods

The synthesis of 2(1H)-Pyridone, 1-ethyl-6-methyl- can be achieved through various methods, including the reaction of ethyl methyl ketone with hydroxylamine hydrochloride, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-methyl-5-nitropyridine with ethyl acetate, followed by reduction with sodium borohydride. These methods have been reported to yield high purity and good yields of 2(1H)-Pyridone, 1-ethyl-6-methyl-.

Scientific Research Applications

2(1H)-Pyridone, 1-ethyl-6-methyl- has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. It has also been studied for its potential as a scaffold for the development of new drugs.

properties

CAS RN

19038-36-9

Product Name

2(1H)-Pyridone, 1-ethyl-6-methyl-

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-ethyl-6-methylpyridin-2-one

InChI

InChI=1S/C8H11NO/c1-3-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3

InChI Key

XVWYRVKVLNYXFA-UHFFFAOYSA-N

SMILES

CCN1C(=CC=CC1=O)C

Canonical SMILES

CCN1C(=CC=CC1=O)C

synonyms

1-Ethyl-6-methyl-2(1H)-pyridone

Origin of Product

United States

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